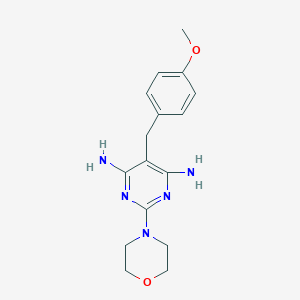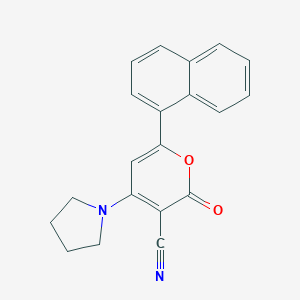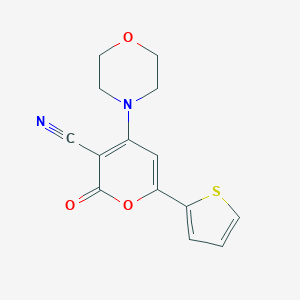![molecular formula C25H30N4O2 B246576 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide, also known as Compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis. Additionally, it has been found to modulate the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. It has also been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels in tumors. Furthermore, it has been found to enhance the survival of neurons and promote the regeneration of axons in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is its potent pharmacological activity, which makes it a promising candidate for the development of novel therapeutic agents. However, the low yield of the synthesis method and the limited availability of the compound may pose a challenge for further research. Additionally, the mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is not fully understood, and further studies are required to elucidate its molecular targets and signaling pathways.
Zukünftige Richtungen
For the research on 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 include the development of more efficient synthesis methods to increase the yield and availability of the compound. Further studies are also needed to investigate the molecular targets and signaling pathways of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1, as well as its potential therapeutic applications in various diseases. Additionally, the development of derivative compounds with improved pharmacological properties may provide new opportunities for drug discovery and development.
In conclusion, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is a novel small molecule that exhibits potent anti-inflammatory, anti-tumor, and neuroprotective effects. Its mechanism of action involves the inhibition of COX-2 and VEGF, as well as the modulation of serotonin activity. While further research is needed to fully understand its pharmacological properties, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 represents a promising candidate for the development of novel therapeutic agents.
Synthesemethoden
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 can be synthesized through a multi-step process involving the condensation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with 2-(1H-benzimidazol-1-yl)ethan-1-amine, followed by the introduction of a butyl and methyl group to the acetamide moiety. The yield of the synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. Furthermore, it has been shown to possess neuroprotective and anti-depressant effects.
Eigenschaften
Molekularformel |
C25H30N4O2 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-butyl-N-methylacetamide |
InChI |
InChI=1S/C25H30N4O2/c1-3-4-14-27(2)24(31)18-29-22-13-9-8-12-21(22)26-25(29)20-15-23(30)28(17-20)16-19-10-6-5-7-11-19/h5-13,20H,3-4,14-18H2,1-2H3 |
InChI-Schlüssel |
PFYIOSIXMGKGPO-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Kanonische SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)

![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)


![4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)